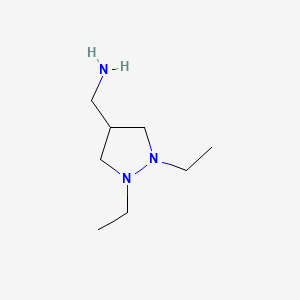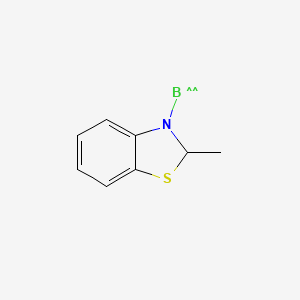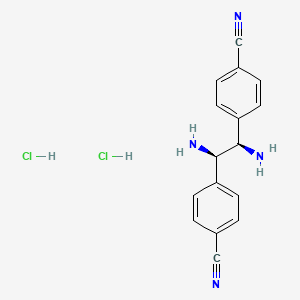
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide” is a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidine derivatives have been widely studied due to their presence in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. For example, 4-substituted prolines have been widely used in molecular design for tuning the conformational stability of peptides and proteins . The stereochemistry of the 4-methyl group might be a key determinator for successful incorporation during ribosomal synthesis of a protein .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific information for “this compound” is not available, similar compounds like (2S,4S)-2,4-Pentanediamine have been studied .Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide” is not available, safety data sheets for similar compounds provide information on handling, storage, and disposal practices .
Properties
IUPAC Name |
(2S,4S)-N,1-dimethyl-4-sulfanylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-8-7(10)6-3-5(11)4-9(6)2/h5-6,11H,3-4H2,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKDDULOUSDJAV-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@@H](CN1C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)











